![molecular formula C17H20N4O6 B12002585 4-[(E)-{2-[(3-hydroxy-5-methyl-1H-pyrazol-4-yl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B12002585.png)
4-[(E)-{2-[(3-hydroxy-5-methyl-1H-pyrazol-4-yl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethoxy-4-((E)-{[(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetyl]hydrazono}methyl)phenyl acetate is a complex organic compound with the molecular formula C17H20N4O6 and a molecular weight of 376.372 g/mol . This compound is notable for its unique structure, which includes a pyrazole ring, a hydrazone linkage, and methoxy groups on the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-4-((E)-{[(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetyl]hydrazono}methyl)phenyl acetate typically involves multiple steps. One common method starts with the preparation of the pyrazole derivative, which is then reacted with an appropriate hydrazone precursor under controlled conditions to form the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, ensuring purity and yield through optimized reaction conditions and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-dimethoxy-4-((E)-{[(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetyl]hydrazono}methyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to other functional groups.
Substitution: The methoxy groups on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction could produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
2,6-dimethoxy-4-((E)-{[(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetyl]hydrazono}methyl)phenyl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,6-dimethoxy-4-((E)-{[(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetyl]hydrazono}methyl)phenyl acetate involves its interaction with specific molecular targets. The hydrazone linkage and pyrazole ring are key functional groups that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-dimethoxy-4-((E)-{[3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propionyl]hydrazono}methyl)phenyl acetate
- 2,6-dimethoxy-4-((E)-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono}methyl)phenyl acetate
Uniqueness
What sets 2,6-dimethoxy-4-((E)-{[(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetyl]hydrazono}methyl)phenyl acetate apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C17H20N4O6 |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
[2,6-dimethoxy-4-[(E)-[[2-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)acetyl]hydrazinylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C17H20N4O6/c1-9-12(17(24)21-19-9)7-15(23)20-18-8-11-5-13(25-3)16(27-10(2)22)14(6-11)26-4/h5-6,8H,7H2,1-4H3,(H,20,23)(H2,19,21,24)/b18-8+ |
InChI-Schlüssel |
UTTNVYDLPUAMJC-QGMBQPNBSA-N |
Isomerische SMILES |
CC1=C(C(=O)NN1)CC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC(=O)C)OC |
Kanonische SMILES |
CC1=C(C(=O)NN1)CC(=O)NN=CC2=CC(=C(C(=C2)OC)OC(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



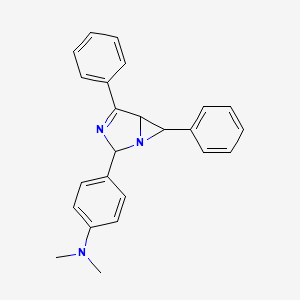
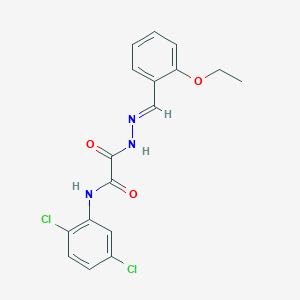
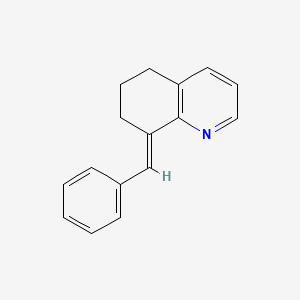

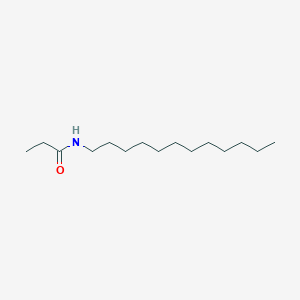

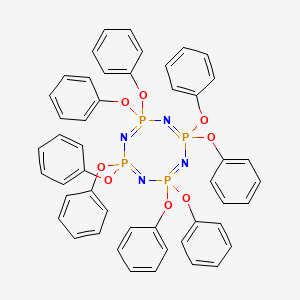
![2-chloro-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclop entane]](/img/structure/B12002553.png)
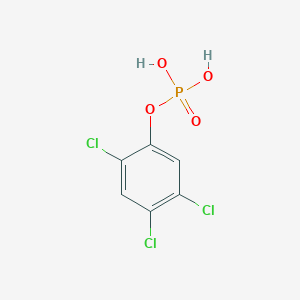
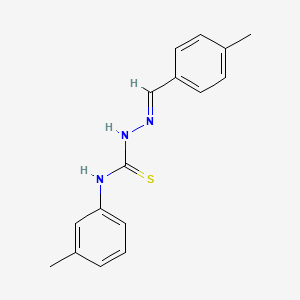
![5-(4-tert-butylphenyl)-4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12002561.png)
![4-[(E)-3-(2-Methoxy-phenyl)-prop-2-en-(E)-ylideneamino]-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12002563.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12002569.png)
